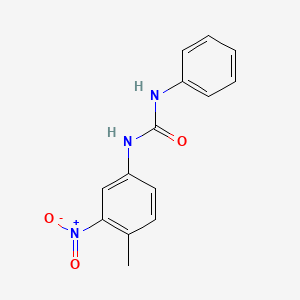![molecular formula C12H16N2O2 B5726986 N-[2-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5726986.png)
N-[2-(acetylamino)phenyl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(acetylamino)phenyl]-2-methylpropanamide, also known as acetaminophen, is a widely used over-the-counter pain reliever and fever reducer. It is a white crystalline powder that is soluble in water and alcohol. Acetaminophen is a member of the aniline analgesic class of drugs and is the most commonly used analgesic in the United States.
Mecanismo De Acción
The exact mechanism of action of N-[2-(acetylamino)phenyl]-2-methylpropanamiden is not fully understood. It is thought to work by inhibiting the production of prostaglandins, which are chemicals that cause pain and inflammation in the body. Acetaminophen is also believed to have an effect on the central nervous system, which may contribute to its analgesic properties.
Biochemical and Physiological Effects
Acetaminophen is metabolized in the liver and excreted in the urine. It has a short half-life of approximately 2-3 hours, and is rapidly absorbed into the bloodstream. Acetaminophen is generally well-tolerated, but can cause liver damage if taken in large doses or over a prolonged period of time.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetaminophen is widely used in laboratory experiments due to its well-established synthesis method and safety profile. It is also relatively inexpensive and readily available. However, N-[2-(acetylamino)phenyl]-2-methylpropanamiden has limitations in terms of its specificity and potency, and may not be suitable for certain types of experiments.
Direcciones Futuras
There are many potential future directions for research on N-[2-(acetylamino)phenyl]-2-methylpropanamiden. Some possible areas of investigation include:
1. Further studies on the mechanism of action of N-[2-(acetylamino)phenyl]-2-methylpropanamiden, including its effects on the central nervous system.
2. Development of new synthesis methods for N-[2-(acetylamino)phenyl]-2-methylpropanamiden that are more efficient and environmentally friendly.
3. Investigation of the potential use of N-[2-(acetylamino)phenyl]-2-methylpropanamiden in combination with other drugs for the treatment of pain and inflammation.
4. Development of new formulations of N-[2-(acetylamino)phenyl]-2-methylpropanamiden that are more effective or have fewer side effects.
5. Studies on the long-term effects of N-[2-(acetylamino)phenyl]-2-methylpropanamiden use, particularly in high-risk populations such as pregnant women and individuals with liver disease.
In conclusion, N-[2-(acetylamino)phenyl]-2-methylpropanamiden is a widely used analgesic and antipyretic that has been extensively studied for its safety and efficacy. While its mechanism of action is not fully understood, it is believed to work by inhibiting the production of prostaglandins and affecting the central nervous system. Acetaminophen has many advantages for use in laboratory experiments, but also has limitations in terms of its specificity and potency. Future research on N-[2-(acetylamino)phenyl]-2-methylpropanamiden may focus on its mechanism of action, development of new synthesis methods and formulations, and long-term effects on high-risk populations.
Métodos De Síntesis
The synthesis of N-[2-(acetylamino)phenyl]-2-methylpropanamiden involves the reaction of p-aminophenol with acetic anhydride to form N-acetyl-p-aminophenol, which is then recrystallized to form N-[2-(acetylamino)phenyl]-2-methylpropanamiden. This synthesis method has been used for many years and is a well-established process.
Aplicaciones Científicas De Investigación
Acetaminophen has been extensively studied for its analgesic and antipyretic properties. It is commonly used to treat mild to moderate pain and fever, and is often recommended for use in children due to its safety profile. Acetaminophen is also used in combination with other drugs, such as opioids, to enhance their analgesic effects.
Propiedades
IUPAC Name |
N-(2-acetamidophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)12(16)14-11-7-5-4-6-10(11)13-9(3)15/h4-8H,1-3H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSDDUWIKSKROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B5726907.png)



![N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5726941.png)



![ethyl 5-ethyl-2-({[(2-methyl-2-propen-1-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5726966.png)


![3-[(4-methoxybenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5726975.png)

![isopropyl {[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5726996.png)